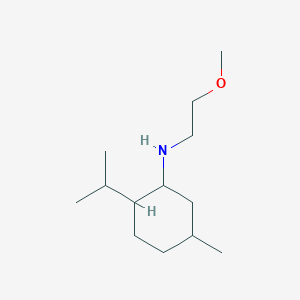
N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H25NO. It is a cyclohexane derivative with a methoxyethyl group and an isopropyl group attached to the nitrogen atom. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine typically involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexan-1-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted cyclohexane derivatives.
Scientific Research Applications
N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-4-(propan-2-yl)cyclohexan-1-amine
- N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine
Uniqueness
N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Biological Activity
N-(2-Methoxyethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its structural analogs and their effects on various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C13H27NO |
| Molecular Weight | 213.36 g/mol |
| CAS Number | Not specified |
| Synonyms | This compound |
The biological activity of this compound is primarily linked to its interaction with specific protein targets involved in signaling pathways. While detailed studies specifically on this compound may be limited, related compounds have shown significant effects on pathways such as Hedgehog signaling and heat shock protein inhibition.
Hedgehog Signaling Pathway
Research indicates that compounds with structural similarities to this compound can act as inhibitors of the Hedgehog signaling pathway, which is crucial for embryonic development and associated with various cancers. For example, inhibitors targeting Hedgehog acyltransferase (HHAT) have been developed, demonstrating that modifications in the amine structure can enhance potency against this target .
Biological Studies and Findings
Several studies have investigated the biological effects of similar compounds, providing insights into potential applications for this compound:
- Inhibitory Potency : A study identified structural features critical for inhibitory potency against HHAT, highlighting the importance of a central amide linkage and specific stereochemistry .
- Cytotoxicity Testing : Compounds related to this compound were subjected to cytotoxicity assays, revealing varying degrees of toxicity towards HEK293a SHH cells. Some analogues exhibited minimal toxicity while maintaining good on-target potency .
- Structure–Activity Relationship (SAR) : The SAR studies of related compounds suggest that modifications in side chains can significantly alter biological activity, emphasizing the need for further research on this compound itself .
Case Studies
While direct case studies specifically involving this compound are scarce, related compounds have been explored extensively:
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-2-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-10(2)12-6-5-11(3)9-13(12)14-7-8-15-4/h10-14H,5-9H2,1-4H3 |
InChI Key |
BIWZRCPLGYEICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)NCCOC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















